Baicalin
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Overview
Description
Baicalin is a flavonoid compound extracted from the roots of Scutellaria baicalensis, a plant commonly used in traditional Chinese medicine . It is known for its various pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic properties . This compound has been widely studied for its potential therapeutic applications in treating cardiovascular diseases, liver diseases, and other health conditions .
Mechanism of Action
Target of Action
Baicalin, a bioactive flavonoid extracted from the roots of Scutellaria baicalensis, has been found to interact with several targets. These include Akt1 , VEGFA , EGFR , SRC , MAPK3 , MMP9 , and MAPK1 . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, angiogenesis, and inflammation .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been shown to inhibit the VEGF and EGFR signaling pathways , which are involved in cell proliferation, angiogenesis, and inflammation. By inhibiting these pathways, this compound can reduce the production of proinflammatory cytokines and chemokines, thereby alleviating inflammation in various diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress . This compound also inhibits the NF-κB , PI3K/AKT , and MAPKs pathways, leading to a reduction in the production of proinflammatory cytokines and chemokines .
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile, including gastrointestinal hydrolysis , enterohepatic recycling , carrier-mediated transport , and complicated metabolism . These properties affect the bioavailability of this compound, which is a critical factor in its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory , immunomodulatory , antiapoptotic , and antioxidant effects . For instance, this compound can reduce apoptosis and enhance cellular viability in various disease models . It also has the ability to scavenge intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the lung’s epithelial surfaces are constantly exposed to microbial pollutants in the open air, and other frequent lung conditions and bad lifestyle choices, such smoking and drinking, make the lung parenchyma susceptible to pathogenic organisms . These factors can potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Baicalin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The molecular mechanisms of action of this compound as an antiviral agent include the inhibition or stimulation of JAK/STAT, TLRs, and NF-κB pathways; up or down modulation of the expression levels of IFN, IL, SOCS1/3, PKR protein, Mx1 protein, and AP-1 protein; and inhibition of cell apoptosis caused by virus infection .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Baicalin can be extracted from the roots of Scutellaria baicalensis using various methods. The most common method involves liquid chromatography, often combined with mass spectrometry for detection and quantification . Industrial production methods may include the use of high-performance liquid chromatography (HPLC) and other advanced techniques to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Baicalin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include formic acid, ammonium acetate, and methanol-acetonitrile mixtures . Major products formed from these reactions include various glucosides and other derivatives .
Scientific Research Applications
Baicalin has a wide range of scientific research applications. In chemistry, it is used as a marker for the quality control of Scutellaria radix . In biology and medicine, this compound has been studied for its potential therapeutic effects on inflammatory diseases, cardiovascular diseases, liver diseases, and various types of cancer . It has also been investigated for its antimicrobial and antioxidant properties .
Comparison with Similar Compounds
Baicalin is often compared with other flavonoids such as baicalein, wogonin, and oroxylin A . While these compounds share similar pharmacological properties, this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability . This makes this compound more effective in certain therapeutic applications compared to its analogs .
Properties
CAS No. |
21967-41-9 |
---|---|
Molecular Formula |
C21H18O11 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1 |
InChI Key |
IKIIZLYTISPENI-UNJWAJPSSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Appearance |
Solid powder |
melting_point |
202 - 205 °C |
Key on ui other cas no. |
21967-41-9 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-D-glucuronic acid-5,6-dihydroxy-flavone 7-D-glucuronic acid-5,6-dihydroxyflavone baicalin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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